2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide
Description
2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide is a symmetrical bis-ethylbutanamide derivative featuring a central phenyl group linked via a benzyl bridge. Its structure comprises two 2-ethylbutanamide moieties attached to a biphenyl scaffold. This compound’s design emphasizes lipophilicity and steric bulk, which may influence its physicochemical properties, such as solubility and thermal stability.
Properties
IUPAC Name |
2-ethyl-N-[4-[[4-(2-ethylbutanoylamino)phenyl]methyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-5-20(6-2)24(28)26-22-13-9-18(10-14-22)17-19-11-15-23(16-12-19)27-25(29)21(7-3)8-4/h9-16,20-21H,5-8,17H2,1-4H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFASYADTFOVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 2-ethylbutanoic acid with an appropriate amine under dehydrating conditions.
Coupling reactions: The intermediate product is then subjected to coupling reactions, such as Suzuki–Miyaura coupling, to introduce the phenyl groups.
Final assembly: The final step involves the formation of the butanamide structure through additional amide bond formation and purification steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Bioavailability :
- The target compound’s symmetrical ethylbutanamide groups and aromatic scaffold enhance lipophilicity compared to nitro-containing analogs (e.g., 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide) . However, the absence of polar groups (e.g., morpholine in or sulfamoyl in ) may limit aqueous solubility.
Anticancer Potential: Chloroethylamino-substituted butanamides (e.g., compound 3 in ) exhibit DNA alkylation activity due to reactive chloroethyl groups. The target compound lacks such substituents, suggesting divergent mechanisms of action.
Synthetic Complexity :
- Ruthenium-coordinated butanamides (e.g., compounds 4 and 5 in ) require multi-step synthesis (yields: 53–71%), while the target compound’s synthesis likely involves amide coupling and benzyl bridging, which may offer higher yields.
Biological Activity
2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide is a compound that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide is C26H36N2O, with a molecular weight of 420.58 g/mol. The compound features a complex structure that includes an amide linkage and multiple aromatic rings, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activity of 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide has not been extensively documented in the literature, necessitating further investigation.
Case Studies and Research Findings
- Anti-Cancer Activity : A study exploring similar phenolic compounds showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar amide functionalities demonstrated IC50 values ranging from 20-30 µM against breast cancer cells (MCF-7) . While direct studies on our compound are lacking, these findings suggest potential efficacy.
- Inflammatory Response : Compounds with structural motifs akin to 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide have been shown to inhibit pro-inflammatory cytokines in vitro. For example, certain derivatives reduced TNF-alpha levels in macrophage cultures . This suggests a possible anti-inflammatory role for our compound.
- Molecular Docking Studies : In silico studies using molecular docking simulations have indicated that structurally similar compounds effectively bind to targets such as VEGFR-2, a key player in angiogenesis . The binding affinities observed could provide insights into the potential interactions of our compound with similar targets.
Data Table: Comparative Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Ethyl-N-(4-{[4-(2-ethylbutanamido)phenyl]methyl}phenyl)butanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including amide coupling and aromatic substitution. Key steps include:
- Amide formation : Reacting 2-ethylbutanoyl chloride with aniline derivatives under Schotten-Baumann conditions (base catalysis) to form intermediate amides .
- Suzuki coupling or Friedel-Crafts alkylation : For introducing the phenyl-methyl-phenyl backbone, palladium-catalyzed cross-coupling or Lewis acid-mediated alkylation may be employed .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents to improve yields. For example, using a 1.2:1 molar ratio of acyl chloride to amine minimizes side products .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and amide bond formation. For instance, a singlet at δ 2.3–2.5 ppm confirms ethyl groups, while aromatic protons appear between δ 7.0–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 409.6 [M+H]⁺ for analogous compounds) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N/O percentages (e.g., C 64.54%, H 7.39% for related structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response standardization : Use uniform concentrations (e.g., 1–100 μM) across assays to eliminate variability .
- Target validation : Employ CRISPR knockout models to confirm specificity. For example, if activity is linked to leukotriene A-4 hydrolase inhibition, validate using enzyme-deficient cell lines .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in cell cultures) .
Q. What strategies are effective for studying its interaction with biological targets, such as enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real time. For example, immobilize the target protein on a sensor chip and monitor compound binding at varying concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Molecular Dynamics Simulations : Predict binding poses using software like AutoDock Vina, followed by experimental validation via X-ray crystallography of protein-ligand complexes .
Q. How can crystalline forms of this compound be synthesized and characterized for stability studies?
- Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization to isolate distinct polymorphs .
- PXRD and DSC : Powder X-ray diffraction (PXRD) identifies lattice parameters, while differential scanning calorimetry (DSC) assesses thermal stability (e.g., melting points >200°C for stable forms) .
- Accelerated stability testing : Expose crystals to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
